2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide
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Overview
Description
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide typically involves the reaction of 4-fluoroaniline with thioamide under specific conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to obtain the final product. Common reagents used in this synthesis include thioamide, 4-fluoroaniline, and methylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives. These products can have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as 2-aminothiazole, 2-phenylthiazole, and 2-methylthiazole. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
What sets 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide apart is the presence of the fluorophenyl group, which imparts unique electronic and steric effects. This can enhance its binding affinity to molecular targets and improve its biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-14-11(17)6-10-7-18-12(16-10)15-9-4-2-8(13)3-5-9/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZPCNQZRJZBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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